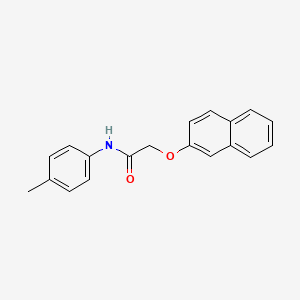

![molecular formula C14H10ClNO4S B5571766 4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

4-chlorophenyl [(2-nitrophenyl)thio]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of derivatives similar to "4-chlorophenyl [(2-nitrophenyl)thio]acetate" involves reactions that yield various products depending on the reactants and conditions. For instance, the reaction of nitrothiophens with lithium 2-nitropropan-2-ide demonstrates a novel ionic substitution process, showcasing the reactivity of these compounds in creating C-alkylated products (Newcombe & Norris, 1979). Another synthesis route involves the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate, highlighting the compound's potential for forming complex molecules with antimicrobial activities (El‐Sayed et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to "4-chlorophenyl [(2-nitrophenyl)thio]acetate" has been elucidated through crystallography. For example, the study of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole reveals the dihedral angles between rings and the stabilization of the crystal structure by intermolecular hydrogen bonds (Nayak et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds of similar structural complexity show a range of behaviors, from ring opening and formation of thioketene intermediates in thiadiazole derivatives (Androsov & Neckers, 2007) to the photosensitized decarboxylation reactions sensitized by aromatic nitro-compounds (Davidson, Korkut, & Steiner, 1971).

Physical Properties Analysis

The physical properties of similar compounds can be inferred from studies on their solvolysis rates, thermodynamic parameters, and kinetic studies, such as the work on 4-nitrophenyl phenyl thiophosphorochloridate, which provides insight into reaction mechanisms and solvent effects (Koh & Kang, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity patterns and molecular interactions, are crucial for understanding the behavior of "4-chlorophenyl [(2-nitrophenyl)thio]acetate" derivatives. For instance, the analysis of molecularly imprinted polymers to selectively extract substituted 4-chlorophenols and 4-nitrophenol from water highlights the specificity and potential applications of such compounds in environmental chemistry (Caro et al., 2003).

科学的研究の応用

Chemical Reactions and Synthesis

- The compound 4-chlorophenyl [(2-nitrophenyl)thio]acetate is involved in various chemical reactions, such as substitution reactions, that can produce novel compounds. For instance, Newcombe and Norris (1979) investigated substitution reactions of nitrothiophens, which are structurally related to 4-chlorophenyl [(2-nitrophenyl)thio]acetate, demonstrating the potential of these compounds in synthetic chemistry (Newcombe & Norris, 1979).

DNA Interaction Studies

- Tahir et al. (2015) conducted studies on nitrosubstituted acyl thioureas, a class of compounds related to 4-chlorophenyl [(2-nitrophenyl)thio]acetate. Their research focused on DNA interaction studies, suggesting potential applications of these compounds in understanding DNA interactions and possibly in the development of anticancer drugs (Tahir et al., 2015).

Electrochemical Studies

- Compounds structurally similar to 4-chlorophenyl [(2-nitrophenyl)thio]acetate have been used in electrochemical studies. Soylemez et al. (2015) examined a benzimidazole derivative and its copolymer for electrochemical applications, indicating the potential use of related compounds in this field (Soylemez et al., 2015).

Catalysis and Enzymatic Studies

- Bender and Turnquest (1957) explored the basic catalysis of ester hydrolysis, which can be relevant to the study of compounds like 4-chlorophenyl [(2-nitrophenyl)thio]acetate. Such research helps in understanding the catalytic behavior of these compounds and their potential role in synthetic reactions or enzymatic processes (Bender & Turnquest, 1957).

Kinetic Studies

- Research on the solvolyses of similar compounds provides insights into their reaction kinetics. Koh and Kang (2009) examined the solvolyses of 4-nitrophenyl phenyl thiophosphorochloridate, which could provide valuable data for understanding the behavior of 4-chlorophenyl [(2-nitrophenyl)thio]acetate in various solvents (Koh & Kang, 2009).

特性

IUPAC Name |

(4-chlorophenyl) 2-(2-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4S/c15-10-5-7-11(8-6-10)20-14(17)9-21-13-4-2-1-3-12(13)16(18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCUIVBZVXIGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl [(2-nitrophenyl)sulfanyl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)